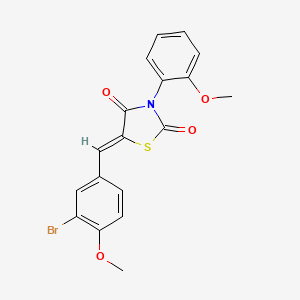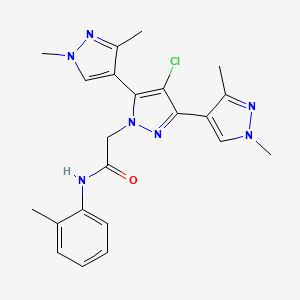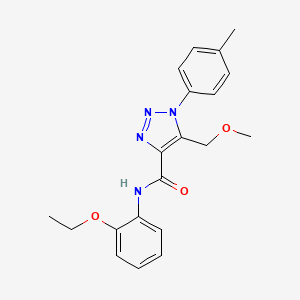
1-(3,4-dimethoxyphenyl)-N-(4-isopropoxybenzyl)cyclopentanecarboxamide
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-N-(4-isopropoxybenzyl)cyclopentanecarboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that was first synthesized in 2009. It belongs to the class of indazole carboxamide derivatives and has been found to have a high affinity for the cannabinoid receptor CB1. AB-FUBINACA has gained attention in the scientific community due to its potential applications in scientific research.
Mecanismo De Acción
1-(3,4-dimethoxyphenyl)-N-(4-isopropoxybenzyl)cyclopentanecarboxamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been found to produce a range of effects, including euphoria, relaxation, and altered perception. This compound has also been associated with adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxyphenyl)-N-(4-isopropoxybenzyl)cyclopentanecarboxamide has several advantages as a research tool. It has a high affinity for the CB1 receptor, which makes it a potent agonist. It is also relatively easy to synthesize and has been optimized to produce high yields and purity. However, this compound has limitations as a research tool. It has been associated with adverse effects such as anxiety and psychosis, which may limit its use in certain experiments. Additionally, its effects may be difficult to interpret due to individual differences in response.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-(4-isopropoxybenzyl)cyclopentanecarboxamide. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism. This compound has been found to have an effect on appetite and weight gain, and further research could help to elucidate the mechanisms underlying these effects. Another area of interest is the potential therapeutic applications of this compound. It has been suggested that synthetic cannabinoids could be used to treat conditions such as chronic pain and anxiety, and further research is needed to explore these possibilities. Finally, research on the long-term effects of this compound is needed to determine its safety and potential for abuse.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-N-(4-isopropoxybenzyl)cyclopentanecarboxamide has been used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been found to have a high affinity for the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(4-propan-2-yloxyphenyl)methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-17(2)29-20-10-7-18(8-11-20)16-25-23(26)24(13-5-6-14-24)19-9-12-21(27-3)22(15-19)28-4/h7-12,15,17H,5-6,13-14,16H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXZEZCZWRJUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4711228.png)
![4-[1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4711232.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4711244.png)
![2-{[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4711252.png)
![N-2-biphenylyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4711260.png)

![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4711292.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4711295.png)
![methyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4711300.png)

![N-{2-[(3-methylbenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4711315.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4711319.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4711333.png)